Cas no 85-46-1 (Naphthalene-1-sulfonyl chloride)

Naphthalene-1-sulfonyl chloride structure
85-46-1 structure
Nome do Produto:Naphthalene-1-sulfonyl chloride
N.o CAS:85-46-1
MF:C10H7ClO2S
MW:226.679380655289
MDL:MFCD00003984
CID:34347
PubChem ID:66560

Naphthalene-1-sulfonyl chloride Propriedades químicas e físicas

Nomes e Identificadores

    • Naphthalene-1-sulfonyl chloride
    • 1-Naphthalensulyonyl chloride
    • 1-Naphthalenesulfonyl chloride
    • 1-Naphthalenesulphonyl chloride
    • 1-Chlorosulfonylnaphthalene
    • 1-naphthalenesulfonic acid chloride
    • 1-Naphthylsulfonyl chloride
    • 1-NAPTHALENESULFONIC CHLORIDE
    • Naphthalene sulfonyl chloride
    • NAPHTHALENE-1-SULPHONYL CHLORIDE
    • NAPHTHOSULFOCHLORIDE
    • NSC 74636
    • a-Naphthalenesulfochloride
    • a-Naphthalenesulfonyl chloride
    • alpha-Naphthalenesulfonyl chloride
    • 3WYX4I0SJR
    • Naphthalenesulfonyl chloride
    • 1-naphthalenesulfonylchloride
    • 1-Naphthalenesulfonyl chlorine
    • .alpha.-Naphthalenesulfochloride
    • DASJFYAPNPUBGG-UHFFFAOYSA-N
    • chloronaphthylsulfone
    • .alpha.-Naphthalenesulfonyl chloride
    • alpha-Naphthalenesulfochloride
    • Naphthalinsulf
    • A841335
    • naphthalenesulfonylchloride
    • 1-napthalenesulfonylchloride
    • 1-naphthalene sulfonylchloride
    • l-naphthalenesulfonyl chloride
    • STR06124
    • 1-naphtylsulfonyl chloride
    • DTXSID6058922
    • naphthalene-sulfonyl chloride
    • naphtalene-1-sulfonyl chloride
    • alpha-naphthalenesulfonic acid chloride
    • naphthalen-1-sulfonylchlorid
    • FT-0608107
    • 1-napthalenesufonylchloride
    • naphthalene-4-sulfonic acid chloride
    • 1 -naphthalene sulfonyl chloride
    • NAPHTHALEN-1-SULFONYL CHLORIDE
    • Naphthalene-1-sulfonyl chlorde
    • AKOS002669428
    • CS-W004124
    • F0001-2143
    • MFCD00003984
    • J-523449
    • alpha-naphthalenesulfonylchloride
    • naphthylsulfonyl chloride
    • NSC-74636
    • 1-Naphthalene-sulfonyl chloride
    • EINECS 201-609-6
    • UNII-3WYX4I0SJR
    • Naphthalene-1-sulfonic acid chloride
    • naphthylsulfonylchloride
    • AI3-19494
    • N0017
    • NSC74636
    • SCHEMBL57524
    • EN300-100371
    • 1-naphthalene sulfonyl chloride
    • Naphthalinsulfochlorid
    • 1-Naphthalenesulfonyl chloride, 97%
    • 26588-36-3
    • naphthylsulphonyl chloride
    • 1-naphtalenesulfonyl chloride
    • naphthalene-1-sulfonylchloride
    • 1-naphthylsulfonylchloride
    • 85-46-1
    • Naphthyl-sulphonyl chloride
    • α-Naphthalenesulfochloride
    • α-Naphthalenesulfonyl chloride
    • DTXCID8048448
    • DB-019283
    • DB-371334
    • NS00041280
    • 85-46-1?/a>
    • MDL: MFCD00003984
    • Inchi: 1S/C10H7ClO2S/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H
    • Chave InChI: DASJFYAPNPUBGG-UHFFFAOYSA-N
    • SMILES: O=S(C1C2C(=CC=CC=2)C=CC=1)(Cl)=O
    • BRN: 2099333

Propriedades Computadas

  • Massa Exacta: 225.98600
  • Massa monoisotópica: 63.929147
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 14
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 294
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Contagem de Tautomeros: nothing
  • XLogP3: 3.2
  • Superfície polar topológica: 42.5
  • Carga de Superfície: 0

Propriedades Experimentais

  • Cor/Forma: Colorless flake crystals, sensitive to moisture
  • Densidade: 1.3661 (estimate)
  • Ponto de Fusão: 66.0 to 70.0 deg-C
  • Ponto de ebulição: 194-195 °C/13 mmHg(lit.)
  • Ponto de Flash: 194-195°C/13mm
  • Índice de Refracção: 1.643
  • Solubilidade: chloroform: soluble25mg/mL, clear to very slightly hazy, colorless to yellow
  • Coeficiente de partição da água: Insoluble
  • PSA: 42.52000
  • LogP: 3.84810
  • Sensibilidade: Moisture Sensitive
  • Solubilidade: Soluble in ethanol \ ether and benzene, insoluble in water

Naphthalene-1-sulfonyl chloride Informações de segurança

  • Símbolo: GHS05
  • Pedir:dangerous
  • Palavra de Sinal:Danger
  • Declaração de perigo: H314
  • Declaração de Advertência: P280,P305+P351+P338,P310
  • Número de transporte de matérias perigosas:UN 3261 8/PG 2
  • WGK Alemanha:3
  • Código da categoria de perigo: 34
  • Instrução de Segurança: S26-S36/37/39-S45
  • CÓDIGOS DA MARCA F FLUKA:10-21
  • Identificação dos materiais perigosos: C
  • Frases de Risco:R34
  • PackingGroup:III
  • Classe de Perigo:8
  • Termo de segurança:8
  • Grupo de Embalagem:II
  • TSCA:Yes
  • Condição de armazenamento:Inert atmosphere,Room Temperature(BD12579)

Naphthalene-1-sulfonyl chloride Dados aduaneiros

  • CÓDIGO SH:2904909090
  • Dados aduaneiros:

    China Customs Code:

    2904909090

    Overview:

    2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

Naphthalene-1-sulfonyl chloride Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI XIAN DING Biotechnology Co., Ltd.
UN217-100g
Naphthalene-1-sulfonyl chloride
85-46-1 98%
100g
¥1871.0 2022-06-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
N0017-25g
Naphthalene-1-sulfonyl chloride
85-46-1 98.0%(T)
25g
¥860.0 2022-06-10
Chemenu
CM141218-10g
1-Naphthalenesulfonyl chloride
85-46-1 98%
10g
$108 2022-08-31
Chemenu
CM141218-100g
1-Naphthalenesulfonyl chloride
85-46-1 98%
100g
$*** 2023-05-29
abcr
AB132624-25 g
Naphthalene-1-sulfonyl chloride, 97%; .
85-46-1 97%
25 g
€119.80 2023-07-20
abcr
AB132624-500 g
Naphthalene-1-sulfonyl chloride, 97%; .
85-46-1 97%
500 g
€887.30 2023-07-20
Enamine
EN300-100371-0.1g
naphthalene-1-sulfonyl chloride
85-46-1 95%
0.1g
$19.0 2023-10-28
Enamine
EN300-100371-2.5g
naphthalene-1-sulfonyl chloride
85-46-1 95%
2.5g
$47.0 2023-10-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N81490-1g
1-Naphthalenesulfonyl chloride
85-46-1
1g
¥66.0 2021-09-08
Chemenu
CM141218-500g
1-Naphthalenesulfonyl chloride
85-46-1 98%
500g
$*** 2023-05-29

Naphthalene-1-sulfonyl chloride Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Chlorosulfonic acid Solvents: Chloroform ;  0 - 5 °C
Referência
Synthesis, pharmacological activity and comparative QSAR modeling of 1,5-N,N'-substituted-2-(substituted naphthalenesulphonyl) glutamamides as possible anticancer agents
Halder, Amit Kumar; et al, European Journal of Medicinal Chemistry, 2010, 45(5), 1760-1771

Synthetic Routes 2

Condições de reacção
1.1 Reagents: Phosphorus pentachloride
Referência
Conformational analysis and photochemical behavior of sulfoxides in the naphtho[1,2-b]thiopyran and naphtho[2,1-b]thiopyran series
Still, Ian W. J.; et al, Canadian Journal of Chemistry, 1981, 59(2), 199-209

Synthetic Routes 3

Condições de reacção
1.1 Reagents: Chlorosuccinimide Solvents: Acetonitrile ;  2 h, rt
Referência
Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides
Chen, Rongxiang; et al, Molecules, 2021, 26(18),

Synthetic Routes 4

Condições de reacção
1.1 Reagents: Phosphorus oxychloride
Referência
Gas chromatographic analysis of aromatic sulfonic acids. The sulfonation of aromatic hydrocarbons and related compounds
Cesarz, Kathrin; et al, Journal fuer Praktische Chemie (Leipzig), 1989, 331(6), 1011-13

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Diethyl ether ;  20 min, -20 °C
1.2 Reagents: Sulfuryl chloride ;  1.5 h, -20 °C → rt
Referência
A new method for the synthesis of dinaphtho[1,2-b;2',1'-d]thiophenes and selenophenes
Alam, Ashraful; et al, Heteroatom Chemistry, 2007, 18(3), 239-248

Synthetic Routes 6

Condições de reacção
1.1 Reagents: Chlorosuccinimide ,  Hydrochloric acid Solvents: Acetonitrile ;  0 °C; 0 °C → 20 °C; 30 min, 10 - 20 °C
Referência
Synthesis, anti-inflammatory and analgesic activities of 4-benzenesulfonyl-2(3H)-benzoxazolone derivatives
Ma, Wen-hua; et al, Zhongguo Yaowu Huaxue Zazhi, 2013, 23(5), 358-362

Synthetic Routes 7

Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  rt; 4 h, rt
1.2 10 h, rt
2.1 4 h, 260 °C
3.1 Reagents: Chlorosuccinimide ,  Hydrochloric acid Solvents: Acetonitrile ;  0 °C; 0 °C → 20 °C; 30 min, 10 - 20 °C
Referência
Synthesis, anti-inflammatory and analgesic activities of 4-benzenesulfonyl-2(3H)-benzoxazolone derivatives
Ma, Wen-hua; et al, Zhongguo Yaowu Huaxue Zazhi, 2013, 23(5), 358-362

Synthetic Routes 8

Condições de reacção
1.1 Reagents: Phosphorus oxychloride ;  3 h, 110 - 115 °C; 115 °C → 60 °C
1.2 Reagents: Water Solvents: Toluene ;  20 min, pH 7, 20 °C
Referência
Synthesis, characterization and antimicrobial activity studies of 1- & 2-[{2-(3,4-dimethoxyphenyl)ethyl}methylamino]sulphonylnaphthalenes
Dayalan, A.; et al, Asian Journal of Chemistry, 2008, 20(2), 1411-1419

Synthetic Routes 9

Condições de reacção
1.1 4 h, 260 °C
2.1 Reagents: Chlorosuccinimide ,  Hydrochloric acid Solvents: Acetonitrile ;  0 °C; 0 °C → 20 °C; 30 min, 10 - 20 °C
Referência
Synthesis, anti-inflammatory and analgesic activities of 4-benzenesulfonyl-2(3H)-benzoxazolone derivatives
Ma, Wen-hua; et al, Zhongguo Yaowu Huaxue Zazhi, 2013, 23(5), 358-362

Synthetic Routes 10

Condições de reacção
1.1 Reagents: Chlorosulfonic acid Solvents: 1,2-Dichloroethane ;  50 °C; 50 °C → 80 °C; 1 h, 80 °C
Referência
Preparation and characterization of thiophenol compounds
Feng, Baicheng; et al, Qingdao Keji Daxue Xuebao, 2011, 32(3), 252-255

Synthetic Routes 11

Condições de reacção
1.1 Reagents: Thionyl chloride
Referência
Synthesis of some naphthalene sulfonohydrazides and related compounds of potential biological activity
Islam, A. M.; et al, Egyptian Journal of Chemistry, 1987, 29(4), 405-31

Synthetic Routes 12

Condições de reacção
1.1 Reagents: Tripotassium phosphate Catalysts: [2′-(Amino-κN)[1,1′-biphenyl]-2-yl-κC][2′-(diphenylphosphino-κP)-N2,N2,N6,N6-tet… Solvents: Acetone ;  3 min, rt
1.2 Reagents: Chlorosulfuric acid, phenyl ester ;  12 h, 60 °C
Referência
Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids
DeBergh, J. Robb; et al, Journal of the American Chemical Society, 2013, 135(29), 10638-10641

Synthetic Routes 13

Condições de reacção
1.1 Reagents: Chlorosulfonic acid Solvents: Dichloromethane ;  0.5 h, 0 °C; 3 h, rt
Referência
Organocatalyzed Photoredox Polymerization from Aromatic Sulfonyl Halides: Facilitating Graft from Aromatic C-H Bonds
Zhao, Yucheng; et al, Macromolecules (Washington, 2018, 51(3), 938-946

Synthetic Routes 14

Condições de reacção
1.1 Catalysts: Sodium carbonate
2.1 Reagents: Phosphorus pentachloride
Referência
Conformational analysis and photochemical behavior of sulfoxides in the naphtho[1,2-b]thiopyran and naphtho[2,1-b]thiopyran series
Still, Ian W. J.; et al, Canadian Journal of Chemistry, 1981, 59(2), 199-209

Synthetic Routes 15

Condições de reacção
1.1 Reagents: Chlorine Solvents: Chlorobenzene ,  Water
Referência
Process for the preparation of aromatic or heteroaromatic sulfonyl halides
, World Intellectual Property Organization, , ,

Synthetic Routes 16

Condições de reacção
1.1 Reagents: Chlorosulfonic acid
Referência
Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives
Badgujar, Jagdish R.; et al, Indian Journal of Microbiology, 2018, 58(1), 93-99

Naphthalene-1-sulfonyl chloride Raw materials

Naphthalene-1-sulfonyl chloride Preparation Products

Naphthalene-1-sulfonyl chloride Fornecedores

Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:85-46-1)1-Naphthalenesulfonyl chloride
Número da Ordem:sfd8551
Estado das existências:in Stock
Quantidade:200kg
Pureza:99.9%
Informação de Preços Última Actualização:Friday, 19 July 2024 14:35
Preço ($):discuss personally

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